molecular formula C7H6N2OS B13873533 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone

1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone

Cat. No.: B13873533
M. Wt: 166.20 g/mol
InChI Key: FKZQPDYCGUYYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone is an organic compound that features a fused ring system consisting of a thiophene ring and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with hydrazine to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol and catalysts like glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-pyrazol-4-yl)ethanone
  • 1-(1H-thieno[2,3-c]pyrazol-5-yl)ethanone
  • 1-(1H-thieno[3,4-c]pyrazol-5-yl)ethanone

Uniqueness

1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone is unique due to its specific ring fusion pattern, which can result in distinct biological activities compared to other thienopyrazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone

InChI

InChI=1S/C7H6N2OS/c1-4(10)6-2-5-7(11-6)3-8-9-5/h2-3H,1H3,(H,8,9)

InChI Key

FKZQPDYCGUYYPW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(S1)C=NN2

Origin of Product

United States

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